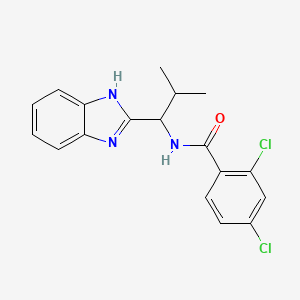

N-(1-(1H-1,3-benzimidazol-2-yl)-2-methylpropyl)-2,4-dichlorobenzenecarboxamide

CAS No.: 338410-85-8

Cat. No.: VC7421151

Molecular Formula: C18H17Cl2N3O

Molecular Weight: 362.25

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 338410-85-8 |

|---|---|

| Molecular Formula | C18H17Cl2N3O |

| Molecular Weight | 362.25 |

| IUPAC Name | N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-2,4-dichlorobenzamide |

| Standard InChI | InChI=1S/C18H17Cl2N3O/c1-10(2)16(17-21-14-5-3-4-6-15(14)22-17)23-18(24)12-8-7-11(19)9-13(12)20/h3-10,16H,1-2H3,(H,21,22)(H,23,24) |

| Standard InChI Key | WBKOQNOETNTRNU-UHFFFAOYSA-N |

| SMILES | CC(C)C(C1=NC2=CC=CC=C2N1)NC(=O)C3=C(C=C(C=C3)Cl)Cl |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s structure integrates two pharmacologically significant motifs: a 1H-benzimidazole ring and a 2,4-dichlorobenzenecarboxamide group. The benzimidazole system consists of a fused benzene and imidazole ring, with the nitrogen atoms at positions 1 and 3 . The dichlorobenzenecarboxamide moiety introduces electron-withdrawing chlorine atoms at the 2- and 4-positions of the benzene ring, likely enhancing electrophilic interactions with biological targets. The methylpropyl linker between these groups contributes stereochemical complexity, potentially influencing binding affinity and metabolic stability .

Physicochemical Properties

Key computed properties include a molecular weight of 362.25 g/mol and an XLogP3 value of approximately 3.7 , indicating moderate lipophilicity. The presence of two chlorine atoms increases molecular polarity, balancing solubility and membrane permeability. Hydrogen bond donor (2) and acceptor (3) counts suggest moderate capacity for target engagement . Rotatable bonds (6) and topological polar surface area (TPSA) values (derived from similar compounds) further imply favorable pharmacokinetic profiles for oral bioavailability.

Table 1: Computed Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₈H₁₇Cl₂N₃O | |

| Molecular Weight | 362.25 g/mol | |

| XLogP3 | ~3.7 | |

| Hydrogen Bond Donors | 2 | |

| Hydrogen Bond Acceptors | 3 | |

| Rotatable Bonds | 6 |

Synthesis and Characterization

Synthetic Pathways

While no explicit synthesis protocol exists for this compound, analogous benzimidazole-carboxamide derivatives are typically synthesized via multistep routes. A plausible approach involves:

-

Benzimidazole Formation: Condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions .

-

Alkylation: Introduction of the 2-methylpropyl group via nucleophilic substitution or reductive amination .

-

Carboxamide Coupling: Reaction of the benzimidazole-alkylamine intermediate with 2,4-dichlorobenzoic acid using coupling agents like EDCl/HOBt.

Analytical Characterization

Standard spectroscopic methods confirm structure and purity:

-

IR Spectroscopy: Peaks at ~3200 cm⁻¹ (N-H stretch), ~1650 cm⁻¹ (amide C=O), and ~750 cm⁻¹ (C-Cl).

-

¹H NMR: Signals for benzimidazole protons (δ 7.2–8.1 ppm), methylpropyl chain (δ 1.0–2.5 ppm), and aromatic chlorines (split patterns) .

-

Mass Spectrometry: Molecular ion peak at m/z 362.1 (M⁺) with fragments at m/z 195 (benzimidazole) and 167 (dichlorobenzoyl).

Biological Activities and Mechanisms

Table 2: Antimicrobial Activity of Benzimidazole Analogs

| Compound | MIC (µM) | Target Organisms | Source |

|---|---|---|---|

| 2-Mercaptobenzimidazole | 1.27 | S. aureus, E. coli | |

| 5-Nitrobenzimidazole | 2.65 | Candida albicans |

Anticancer Activity

Benzimidazoles inhibit cancer cell proliferation via tubulin polymerization disruption and topoisomerase inhibition. Notable analogs show IC₅₀ values of 4.53 µM against HCT116 colon cancer cells, outperforming 5-fluorouracil (IC₅₀ = 9.99 µM). The dichloro substitution may enhance DNA intercalation or apoptosis induction.

Structure-Activity Relationships (SAR)

-

Benzimidazole Core: Essential for binding to tubulin and topoisomerases.

-

Chlorine Substituents: Increase lipophilicity and target affinity.

-

Methylpropyl Linker: Optimizes steric interactions, improving selectivity .

Pharmacokinetic and Toxicity Considerations

Predicted ADMET properties include:

-

Absorption: Moderate oral bioavailability due to balanced LogP .

-

Metabolism: Likely hepatic oxidation via CYP3A4, forming hydroxylated metabolites .

-

Toxicity: Potential hepatotoxicity at high doses, as seen in benzimidazole-class drugs.

Future Directions

Further research should prioritize:

-

In vitro and in vivo efficacy studies against resistant microbial strains and cancer cell lines.

-

Structural optimization to reduce potential off-target effects.

-

Development of prodrug formulations to enhance solubility.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume